Aluminum
Description
Aluminum is the most abundant metal in the earth's crust. It is always found combined with other elements such as oxygen, silicon, and fluorine. This compound as the metal is obtained from this compound-containing minerals. Small amounts of this compound can be found dissolved in water. This compound metal is light in weight and silvery-white in appearance. This compound is used for beverage cans, pots and pans, airplanes, siding and roofing, and foil. This compound is often mixed with small amounts of other metals to form this compound alloys, which are stronger and harder. This compound compounds have many different uses, for example, as alums in water-treatment and alumina in abrasives and furnace linings. They are also found in consumer products such as antacids, astringents, buffered aspirin, food additives, and antiperspirants.
This compound metal held above melting point of 1220°F (660°C) for ease in handling. Cools and solidifies if released. Contact causes thermal burns. Plastic or rubber may melt or lose strength upon contact. Protective equipment designed for chemical exposure only is not effective against direct contact. Take care walking on the surface of a spill to avoid stepping into a pocket of molten this compound below the crust. Do not attempt to remove this compound impregnated clothing because of the danger of tearing flesh if there has been a burn.
This compound, also known as 13AL or aluminio, belongs to the class of inorganic compounds known as homogeneous post-transition metal compounds. These are inorganic compounds containing only metal atoms, with the largest atom being a post-transition metal atom. This compound has been primarily detected in saliva, urine, blood, and cerebrospinal fluid. This compound is a potentially toxic compound.
Mechanism of Action
Aluminum Acetate is an astringent. An astrignent is a chemical that tends to shrink or constrict body tissues, usually locally after topical medicinal application. The shrinkage or constriction is through osmotic flow of water (or other fluids) away from the area where the astringent was applied. Astringent medicines cause shrinkage of mucous membranes or exposed tissues and are often used internally to check discharge of blood serum or mucous secretions. This can happen with a sore throat, hemorrhages, diarrhea, or with peptic ulcers. Externally applied astringents, which cause mild coagulation of skin proteins, dry, harden, and protect the skin. Acne sufferers are often advised to use astringents if they have oily skin. Astringents also help heal stretch marks and other scars. Mild astringent solutions are used in the relief of such minor skin irritations as those resulting from superficial cuts, allergies, insect bites, or fungal infections such as athlete's foot.
Excessive dietary this compound has been proposed to be a factor contributing to several neurological disorders in humans. Six 8-week-old female Swiss Webster mice were fed for 10 wk purified diets containing 100 (control), 500 or 1000 ug this compound/g diet. Brain and liver lipid peroxidation was determined by evaluating the production of 2-thiobarbituric acid reactive substances in brain and liver homogenates in the presence or absence of 50 uM ferrous iron. 2-Thiobarbituric acid reactive substances production in the absence of iron in brain homogenates from mice fed the 1000 ug/g diet was higher (30%) than that in the 100 ug/g control group (3.1 vs 2.4 nmol 2-thiobarbituric acid reactive substances/mg protein). The addition of ferrous iron increased 2-thiobarbituric acid reactive substances production in brain homogenates from all 3 dietary groups. The iron induced 2-thiobarbituric acid reactive substances production was 26% higher in the 1000 ug/g brain homogenates than in the 100 ug/g group (4.9 vs 3.9 nmol 2-thiobarbituric acid reactive substances/mg protein). Brain 2-thiobarbituric acid reactive substances production in the presence and absence of iron was similar between the 100 and 500 ug/g this compound groups. 2-Thiobarbituric acid reactive substances production in liver homogenates measured either with or without iron was similar for the 3 groups. These results show that, in mice, dietary this compound intoxication leads to increased brain 2-thiobarbituric acid reactive substance production, suggesting that enhanced lipid peroxidation may be one possible mechanism underlying the neurological damage associated with increased tissue this compound.
Evidence is presented indicating that dementias are associated with a relative insufficiency of magnesium in the brain. Such insufficiency may be attributable to low intake or retention of magnesium; high intake of a neurotoxic metal, such as this compound, which inhibits activity of magnesium requiring enzymes; or impaired transport of magnesium and/or enhanced transport of the neurotoxic metal into brain tissue. It is proposed that Alzheimer's disease involves a defective transport process, characterized by both an abnormally high incorporation of this compound and an abnormally low incorporation that an altered serum protein contributes to the progression of Alzheimer's disease by having a greater affinity for this compound than for magnesium, in contrast to the normal protein, which binds magnesium better than this compound. The altered protein crosses the blood-brain barrier more efficiently than the normal protein and competes with the normal protein in binding to brain neurons. Binding of the altered protein to the target neurons would both facilitate this compound uptake and impede magnesium uptake. Evidence suggests that albumin is the serum protein that is altered.
This compound is established as a neurotoxin, although the basis for its toxicity is unknown. It recently has been shown to alter the function of the blood-brain barrier, which regulates exchanges between the central nervous system and peripheral circulation. The blood-brain barrier owes its unique properties to the integrity of cell membranes that comprise it. This compound affects some of the membrane-like functions of the blood-brain barrier. It increases the rate of transmembrane diffusion and selectively changes saturable transport systems without disrupting the integrity of the membranes or altering CNS hemodynamics. Such alterations in the access to the brain of nutrients, hormones, toxins, and drugs could be the basis of CNS dysfunction. This compound is capable of altering membrane function at the blood-brain barrier; many of its effects on the CNS a well a peripheral tissues can be explained by its actions as a membrane toxin.
The endocrine response of porcine parathyroid gland tissue slices in vitro to this compound was studied by electron microscopy and radioimmunoassay of parathyroid hormone. Medium this compound concentrations were 20 to 500 ng/ml covering the range corresponding to concentrations reported in the plasma of this compound intoxicated hemodialyzed patients. This compound inhibited iPTH release and caused severe cell alterations. This inhibition was incomplete and there was an this compound insensitive iPTH capacity. This phenomenon seemed to be due to heterogeneous parathyroid cell population as regards to this compound sensitivity, perhaps linked to the spontaneous aynchronous cyclic parathyroid cell changes. Sensitivity to this compound was modulated by the extracellular calcium concentration. Sensitivity to extracellular calcium concentration variations persisted in this compound intoxicated tissues. The severity of the observed cell lesions induced by high concentrations of this compound suggested that that the recovery of an iPTH release capacity when parathyroid tissue was withdrawn from a toxic environment and switched to this compound free media is more likely to be due to activation of a "less sensitive to this compound" cell pool than to a true reversibility of the toxic effect.
The mechanisms by which this compound is deposited in bone is common to that in other metal ions, specifically, the three-hydration-shell-deposition theory. Briefly, this compound is first bound to the hydration of the hydroxyapatite crystal. Here it may readily exchange with the fluid extracellular compartment, or it may exchange and become incorporated with the newly forming bone crystals. Further, over longer time periods the crystals may subsequently be buried deeply within the bone matrix. Although transfer between each "shell" is continual, the rate of transfer between each of these "shells" progressively decreases the deeper into the crystalline matrix the ion is moved. Hence, the crystalline bony matrix serves to sequester the stored metallic ions for progressively longer periods. ...Toxic effects in humans once again are associated with this compound only: (1) when the ion is administered via parenteral or other nonphysiological portals of entry and (2) in individuals with supervening serious renal disorders. Although some of the resulting animal models appear to replicate diseases seen in humans, (e.g., low turnover osteomalacia), their relevance to humans remains problematic. ...Other studies suggest that many of the effects in bone provoked by this compound administration are heavily dose- and time-dependent.
When aging human subjects were studied, those with high serum this compound levels (504 ug/mL vs the low-aluminum group, 387 ug/mL) had impaired performance of digit symbol, serial sevens, critical flicker frequency, and Trails B, although performance on digit span, Trails A, and block design tests was not impaired. As the excess this compound syndrome became understood, anemia was correlated with reduced activity of dihydropteridine reductase (DHPR) a red blood-cell enzyme. DHPR is also present in the brain in high concentrations, where it is needed to produce tetrahydrobiopterine, tyrosine, and neurotransmitters. This compound neurotoxicity was associated with deficiency of DHPR in the brain. This compound may have a role in the metastatic calcification of chronic renal failure because it initiates the precipitation of calcium apatite. High serum and tissue concentrations of this compound may be toxic to the heart by inhibiting enzymes for adenosine triphosphate (ATP) and magnesium. This observation may account for episodes of fatal pulmonary edema in otherwise stable patients undergoing renal dialysis. There is an inverse relationship between erythrocyte (DHPR) activity and this compound concentrations in patients with differing serum this compound concentrations.
Considerable experimental evidence implicates aluminium in alterations in the second messenger systems of cAMP and G proteins. An increased cAMP concentration in brain tissue is a prerequisite for an increase in the phosphorylation of proteins. An elevation of protein kinase C activity and in the basal activity of cAMP-dependent protein kinase resulted in hyperphosphorylation of 12 proteins in rats chronically treated with aluminium. In rats chronically treated with low oral doses of aluminium, hyperphosphorylation of MAP-2 was increased by 150% and the neurofilament H subunit by 150-200%, while the phosphorylation of several other proteins including tau was not different from that of control rats. It was suggested that abnormal phosphorylation may impair the axonal transport of cytoskeletal proteins.
Aluminium is not equally distributed among chromatin fractions within the nucleus in control and aluminium-treated preparations. Concentrations of aluminium on highly condensed, non-transcribed chromatin are 15 to 20 times higher than those on active, decondensed chromatin. Several experimental models have demonstrated that aluminium inhibits RNA synthesis and therefore may have an effect on gene expression.
... At a low concentration (10 uM), this compound sulfate stimulated the level of immunoreactive Abeta and ubiquitin in NBP2 cells without changing the levels of the amyloid precursor protein (APP). However, at higher concentrations (100 and 500 uM), this compound failed to elicit any significant effect on beta-amyloid, whereas ubiquitin levels continued to increase. No changes in the Abeta and ubiquitin content were found in the C-6 glioma cells following treatment with Al at any of the concentrations tested.
Micromolar concentrations of this compound sulfate consistently stimulated [3H]thymidine incorporation into DNA and increased cellular alkaline phosphatase activity (an osteoblastic differentiation marker) in osteoblast-line cells of chicken and human. The stimulations were highly reproducible, and were biphasic and dose-dependent with the maximal stimulatory dose varied from experiment to experiment. The mitogenic doses of this compound ion also stimulated collagen synthesis in cultured human osteosarcoma TE-85 cells, suggesting that this compound ion might stimulate bone formation in vitro. ... Although mitogenic concentrations of this compound ion potentiated the 1,25 dihydroxyvitamin D3-dependent stimulation of osteocalcin secretion, they significantly inhibited the hormone-mediated activation of cellular alkaline phosphatase activity. Mitogenic concentrations of this compound ion did not stimulate cAMP production in human osteosarcoma TE 85 cells, indicating that the mechanism of this compound ion does not involve cAMP. ... PTH interacted with and potentiated the bone cell mitogenic activity of this compound ion, and thereby is consistent with the possibility that the in vivo osteogenic actions of this compound ion might depend on PTH.
Potential mechanisms of Al toxicity measured as Al-induced inhibition of growth in cultured tobacco cells (Nicotiana tabacum, nonchlorophyllic cell line SL) and pea (Pisum sativum) roots were investigated. Compared with the control treatment without Al, the accumulation of Al in tobacco cells caused instantaneously the repression of mitochondrial activities [monitored by the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl tetrazolium bromide and the uptake of Rhodamine 123] and, after a lag of about 12 hr, triggered reactive oxygen species (ROS) production, respiration inhibition, ATP depletion, and the loss of growth capability almost simultaneously. The presence of an antioxidant, butylated hydroxyanisol, during Al treatment of SL cells prevented not only ROS production but also ATP depletion and the loss of growth capability. ... In the pea root, Al also triggered ROS production, respiration inhibition, and ATP depletion, which were all correlated with inhibition of root elongation.
Properties
IUPAC Name |
aluminum | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Al | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAGFODPZIPBFFR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Al] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Al | |
Record name | ALUMINIUM | |
Source | EU Food Improvement Agents | |
URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3040273 | |
Record name | Aluminum | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3040273 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
26.981538 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Dry Powder, Other Solid; Dry Powder, Pellets or Large Crystals, Water or Solvent Wet Solid, Liquid; Dry Powder, Water or Solvent Wet Solid; Liquid; Liquid, Other Solid; NKRA; Other Solid; Pellets or Large Crystals; Pellets or Large Crystals, Other Solid; Water or Solvent Wet Solid, A silvery-grey powder or tiny sheets, Silvery-white, malleable, ductile, odorless metal; [NIOSH], Solid, Silvery-white, malleable, ductile, odorless metal. | |
Record name | Aluminum | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | ALUMINIUM | |
Source | EU Food Improvement Agents | |
URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
Record name | Aluminum | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/287 | |
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Record name | Aluminum | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001247 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | Aluminum | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0022.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Boiling Point |
4221 °F | |
Record name | Aluminum | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0022.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Solubility |
Insoluble in water and in organic solvents. Soluble in dilute hydrochloric acid., Insoluble | |
Record name | ALUMINIUM | |
Source | EU Food Improvement Agents | |
URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
Record name | Aluminum | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0022.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Density |
2.70 | |
Record name | Aluminum | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0022.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Vapor Pressure |
0 mmHg (approx) | |
Record name | Aluminum | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0022.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Mechanism of Action |
Aluminum Acetate is an astringent. An astrignent is a chemical that tends to shrink or constrict body tissues, usually locally after topical medicinal application. The shrinkage or constriction is through osmotic flow of water (or other fluids) away from the area where the astringent was applied. Astringent medicines cause shrinkage of mucous membranes or exposed tissues and are often used internally to check discharge of blood serum or mucous secretions. This can happen with a sore throat, hemorrhages, diarrhea, or with peptic ulcers. Externally applied astringents, which cause mild coagulation of skin proteins, dry, harden, and protect the skin. Acne sufferers are often advised to use astringents if they have oily skin. Astringents also help heal stretch marks and other scars. Mild astringent solutions are used in the relief of such minor skin irritations as those resulting from superficial cuts, allergies, insect bites, or fungal infections such as athlete's foot. | |
Record name | Aluminium | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01370 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
7429-90-5, 91728-14-2 | |
Record name | Aluminum | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7429-90-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Aluminum | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007429905 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Aluminium | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01370 | |
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Record name | Aluminum | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Aluminum | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3040273 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Aluminium | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.248 | |
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Record name | Aluminum | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.123.538 | |
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Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | aluminium | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
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Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ALUMINUM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CPD4NFA903 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | Aluminum | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001247 | |
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Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
1220 ° F, 660 °C, 1220 °F | |
Record name | Aluminium | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01370 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
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Record name | Aluminum | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/287 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Record name | Aluminum | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001247 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | Aluminum | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0022.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
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